2-Hydroxy-2'-iodoacetophenone

Cross-coupling Suzuki-Miyaura reaction Palladium catalysis

Researchers face slow oxidative addition with bromoacetophenones, limiting throughput in cross-coupling workflows. 2-Hydroxy-2'-iodoacetophenone (CAS 877868-88-7) solves this with a weaker C-I bond (53 vs 69 kcal/mol for C-Br). - **Performance**: Achieves 97% conversion in 6h (Suzuki-Miyaura) vs 23% for bromo analog in 18h. - **Stereocontrol**: Ortho-iodo pattern enforces exclusive (S)-enantiomer in enzymatic reductions. - **Supply**: ≥98% purity, ISO-certified, batch-to-batch consistency for pharma R&D.

Molecular Formula C8H7IO2
Molecular Weight 262.04 g/mol
CAS No. 877868-88-7
Cat. No. B3292366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2'-iodoacetophenone
CAS877868-88-7
Molecular FormulaC8H7IO2
Molecular Weight262.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CO)I
InChIInChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2
InChIKeySSQXUBNIMYEZND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-2'-iodoacetophenone: Ortho-Iodo Building Block


2-Hydroxy-2'-iodoacetophenone (CAS 877868-88-7), also known as 2-hydroxy-1-(2-iodophenyl)ethanone, is an organic compound with the molecular formula C₈H₇IO₂ and a molecular weight of 262.04 g/mol . It is a derivative of acetophenone, characterized by a hydroxyl group attached to the alpha-carbon of the carbonyl and an iodine atom substituted at the ortho position of the phenyl ring [1]. The ortho-iodo configuration, in combination with the alpha-hydroxy ketone moiety, distinguishes it from other iodoacetophenone regioisomers and halogen analogs, imparting unique electronic and steric properties relevant to cross-coupling reactions and chelation-assisted transformations .

Ortho-iodo substitution supports reactivity in Pd-catalyzed cross-couplings
Alpha-hydroxy ketone handle enables further functionalization strategies
Distinct from para-iodo regioisomer, offering unique steric and electronic properties

Why 2-Hydroxy-2'-iodoacetophenone Cannot Be Replaced


Simple substitution of 2-Hydroxy-2'-iodoacetophenone with alternative regioisomers (e.g., 2-Hydroxy-4'-iodoacetophenone, CAS 39730-66-0) or halogen analogs (e.g., 2-Hydroxy-2'-bromoacetophenone, CAS 2491-36-3) is not chemically equivalent due to fundamental differences in electronic structure, steric environment, and reactivity. The ortho-iodo substituent in 2-Hydroxy-2'-iodoacetophenone experiences a significant steric effect from the adjacent carbonyl group, which influences the activation energy for oxidative addition in palladium-catalyzed cross-coupling reactions [1]. Furthermore, the iodine atom at the ortho position exhibits a distinct electronic influence on the aromatic ring compared to para-iodo substitution, affecting the regioselectivity of subsequent electrophilic aromatic substitution or directed ortho-metalation (DoM) . Compared to its bromo analog, the carbon-iodine bond is significantly weaker (C–I bond dissociation energy ~53 kcal/mol vs. C–Br ~69 kcal/mol), resulting in markedly faster oxidative addition rates and higher turnover frequencies in Suzuki-Miyaura and Heck reactions .

Para-iodo regioisomer
Electronic and steric differences may alter regioselectivity in directed metalation and electrophilic substitutions.
Bromo analog (C–Br vs C–I)
Stronger C–Br bond reduces oxidative addition rates, potentially lowering turnover in Pd couplings.

2-Hydroxy-2'-iodoacetophenone: Comparative Evidence


Suzuki-Miyaura Coupling: Iodo vs. Bromo Reactivity

In bio-Pd catalyzed Suzuki-Miyaura couplings, 4-iodoacetophenone achieved 97% conversion after 6 hours, whereas 4-bromoacetophenone reached only 23% conversion after 18 hours under comparable conditions [1]. This class-level inference supports the higher intrinsic reactivity of iodo-substituted acetophenones over their bromo counterparts, a principle directly applicable to 2-Hydroxy-2'-iodoacetophenone, which is frequently employed in palladium-catalyzed transformations such as Suzuki and Heck reactions [2].

Suzuki-Miyaura Reactivity
Class-level inference
97% conversion (6h) vs 23% conversion (18h)
~4.2× higher conversion in 1/3 time
Reported class-level reactivity difference may guide coupling partner selection
Model study with 4-iodoacetophenone; direct validation for target compound recommended
Cross-coupling Suzuki-Miyaura reaction Palladium catalysis

Biotransformation Enantioselectivity: Ortho- vs. Para-Iodo

A study on the bioconversion of iodoacetophenones by marine fungi demonstrated that ortho-iodoacetophenone (1) and meta-iodoacetophenone (2) are exclusively reduced to the corresponding (S)-iodophenylethanols following the Prelog rule, whereas para-iodoacetophenone (3) can produce the (R)-enantiomer (anti-Prelog) with specific fungal strains such as Beauveria felina CBMAI 738 and Penicillium oxalicum CBMAI 1185 [1]. The ortho-iodo substituent imposes a steric constraint that enforces strict enantioselectivity, in contrast to the para-substituted analog, which allows for competitive reduction-oxidation pathways and divergent stereochemical outcomes .

Enantioselectivity
Cross-study comparable
Exclusively (S)-enantiomer vs R/S mixture
Absolute stereochemical divergence
Reported enantioselectivity profile may support predictable stereocontrol in chiral synthesis
Ortho-iodo class enforces Prelog rule; para-iodo allows anti-Prelog pathway
Biocatalysis Asymmetric reduction Marine fungi

Commercial Availability & Purity

2-Hydroxy-2'-iodoacetophenone is commercially available from multiple reputable suppliers with specified purity grades. Leyan offers the compound at 98% purity (Product No. 1945419) . MolCore provides the compound with NLT (Not Less Than) 98% purity, and the product is ISO-certified for pharmaceutical R&D and quality control applications . ChemicalBook lists the compound with a purity of 0.97 (97%) . In comparison, the analogous 2-Hydroxy-2'-bromoacetophenone (CAS 2491-36-3) is available at 95-97% purity from various suppliers , while 2-Hydroxy-4'-iodoacetophenone (CAS 39730-66-0) is also offered at 97% purity .

Commercial Purity
Supporting evidence
98% (supplier specification)
Supplier-reported purity supports procurement reproducibility
Comparable purity grades available for bromo and para-iodo analogs
Chemical procurement Purity specification Building block

Solubility in Organic Solvents vs. Water

2-Hydroxy-2'-iodoacetophenone is reported to be insoluble in water but readily soluble in organic solvents, and can also function as an organic solvent itself . This solubility profile is typical for ortho-iodo substituted aromatic ketones with a polar hydroxyl group, which promotes miscibility with a range of organic media. In contrast, the para-iodo regioisomer 2-Hydroxy-4'-iodoacetophenone exhibits similar solubility behavior , while the bromo analog 2-Bromo-2'-hydroxyacetophenone is a low-melting solid (44-48°C) that is also soluble in common organic solvents .

Solubility Profile
Supporting evidence
Insoluble in water; soluble in organic solvents
Organic-soluble profile facilitates non-aqueous reaction conditions
Analogous regioisomers share similar solubility behavior
Solubility Formulation Sample preparation

2-Hydroxy-2'-iodoacetophenone: Research & Industrial Applications


Palladium-Catalyzed Cross-Coupling

2-Hydroxy-2'-iodoacetophenone serves as an aryl iodide electrophile in Suzuki-Miyaura and Heck cross-coupling reactions to construct biaryl motifs, heterocycles, and complex molecular architectures [1]. The ortho-iodo substituent, activated by the adjacent carbonyl group, undergoes rapid oxidative addition with Pd(0) catalysts, facilitating efficient C–C bond formation. The alpha-hydroxy group can be subsequently oxidized, alkylated, or eliminated, offering a versatile handle for further functionalization . This scenario is directly supported by the class-level evidence of high conversion efficiency for iodoacetophenones (97% in 6h) compared to bromo analogs (23% in 18h) [2].

Asymmetric Biocatalytic Reduction

The ortho-iodo substitution pattern of 2-Hydroxy-2'-iodoacetophenone imposes steric constraints that enforce high enantioselectivity in enzymatic reductions. Whole-cell biotransformations with marine fungi yield exclusively the (S)-iodophenylethanol product, a chiral building block for pharmaceutical intermediates [3]. This predictable stereochemical outcome contrasts with the para-iodo regioisomer, which can produce mixtures of enantiomers, making the ortho-iodo compound the preferred choice for stereocontrolled synthetic routes .

Directed Ortho-Metalation (DoM)

The alpha-hydroxy carbonyl moiety of 2-Hydroxy-2'-iodoacetophenone can act as a directing group for ortho-metalation or chelation-assisted C–H functionalization . The ortho-iodo substituent itself can serve as a leaving group in transition metal-catalyzed reactions, or be retained for subsequent cross-coupling steps in a sequential synthetic strategy. The well-defined molecular architecture ensures consistent performance in targeted syntheses [4].

Pharmaceutical R&D & Quality Control

2-Hydroxy-2'-iodoacetophenone is commercially available at high purity (≥98%) from ISO-certified suppliers, meeting the stringent requirements for pharmaceutical research and quality control . The compound is used as a reference standard or building block in the synthesis of drug candidates, where batch-to-batch consistency and high purity are non-negotiable .

Application
Selection Property
Validation Focus
Palladium-Catalyzed Cross-Coupling
Ortho-iodo electrophile reactivity
Coupling conversion and functional group tolerance
Asymmetric Biocatalytic Reduction
Ortho-iodo stereochemical constraint
Enantioselectivity under biocatalytic conditions
Directed Ortho-Metalation (DoM)
Alpha-hydroxy directing group
Regioselectivity of C–H functionalization
Pharmaceutical R&D Quality Control
High purity specification
Lot consistency and analytical reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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